6-ethyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-ethyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of aromatic compounds with a wide range of biological activities. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a 3-methylbut-2-en-1-yl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often optimize reaction times, temperatures, and the use of catalysts to increase efficiency and reduce costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
6-ethyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-ethyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A similar compound with a quinolin-2-one core instead of a chromen-2-one core.
Osthol [7-methoxy-8-(3-methylbut-2-en-1-yl)chromen-2-one]: Another related compound with a similar chromen-2-one structure but different substituents.
Uniqueness
6-ethyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-ethyl-7-(3-methylbut-2-enoxy)-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H22O3/c1-4-16-12-19-18(17-8-6-5-7-9-17)13-22(23)25-21(19)14-20(16)24-11-10-15(2)3/h5-10,12-14H,4,11H2,1-3H3 |
InChI Key |
LFXLMXDJJKGTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC=C(C)C)OC(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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